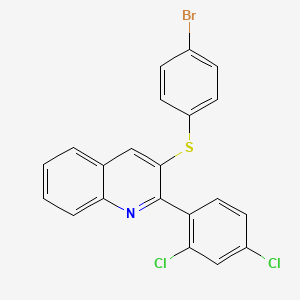

3-(4-Bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline” is characterized by the presence of a quinoline ring, which is a heterocyclic aromatic organic compound. This ring is substituted with a bromophenyl group, a dichlorophenyl group, and a sulfanyl group .Applications De Recherche Scientifique

Synthesis and Potential Applications

Antileukotrienic Agents : The synthesis of quinoline derivatives with potential as antileukotrienic drugs is described. Special conditions and specific heterogeneous copper catalysts were utilized due to the low reactivity of the 4-substituted aryl bromides. These substances showed promise in inhibiting arachidonic acid-induced platelet aggregation, suggesting potential therapeutic applications (Jampílek et al., 2004).

Antimicrobial and Antioxidant Properties : Another study highlighted the synthesis of sulfur-containing quinoline derivatives, which exhibit antitumor, analgesic, antimicrobial activities, and good antioxidant properties. These compounds are used in anti-stress therapy and show promise as fluorophores in studying various biological systems (Aleksanyan & Hambardzumyan, 2014).

Crystal Structure Analysis : The crystal structures of isomeric quinolines were determined, revealing the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structural insights are vital for understanding the compounds' chemical behavior and potential applications in materials science (de Souza et al., 2015).

Quinoline Derivatives for Synthesis Efficiency : Research on solvent-free synthesis of quinolines highlighted an efficient method for generating structurally diverse quinolines, indicating the versatility and eco-friendliness of this approach for creating compounds with potential applications in various fields (Venkatesham et al., 2012).

Novel Compounds and Their Applications

Polycyclic Compounds Synthesis : The reaction of quinoline-8-sulfenyl halides with cyclic alkenes led to the creation of novel polycyclic compounds, demonstrating the efficiency of quinoline-8-sulfenyl bromide in annulation reactions. These findings open new pathways for synthesizing complex molecular structures with potential utility in pharmaceuticals and materials science (Ishigeev et al., 2021).

Antibacterial Quinoxaline Sulfonamides : The green synthesis of quinoxaline sulfonamides and their evaluation for antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria is a prime example of the therapeutic potential of quinoline derivatives. This study emphasizes the role of these compounds in developing new antimicrobial agents (Alavi et al., 2017).

Propriétés

IUPAC Name |

3-(4-bromophenyl)sulfanyl-2-(2,4-dichlorophenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12BrCl2NS/c22-14-5-8-16(9-6-14)26-20-11-13-3-1-2-4-19(13)25-21(20)17-10-7-15(23)12-18(17)24/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJHTAVCVUVELM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)SC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12BrCl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2424767.png)

![6-methoxy-3-[(3-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2424772.png)

![5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2424773.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2424775.png)

![({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B2424776.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2424778.png)

![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-(ethanesulfonyl)benzamide](/img/structure/B2424782.png)